6-benzyl-2-(tert-butyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione
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Overview
Description
LSM-28486 is a pyrazolopyrimidine.
Scientific Research Applications
Hypocholesterolemic Activity
6,7-Dihydro-4H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-diones have been found to be potent inhibitors of acyl-CoA:cholesterol O-acyltransferase, an enzyme involved in cholesterol metabolism. These compounds have shown significant modulatory effects on serum lipoprotein levels in cholesterol-fed rats, suggesting potential applications in treating cholesterol-related disorders (Larsen et al., 1991).
Inhibition of Aurora Kinase A
This compound class has also been identified as a novel scaffold for inhibiting Aurora kinase A, a protein implicated in cell division and cancer progression. Studies involving structure-activity relationship (SAR) exploration and molecular modeling have highlighted its pharmacophore requirements for effective inhibition (Coumar et al., 2008).
Alkylation Reactions
Research has explored the alkylation of related compounds, leading to the synthesis of various derivatives. These studies contribute to the broader understanding of the chemical properties and potential applications of this chemical class in medicinal chemistry (Mironovich et al., 2019).
Structural Analysis
The analysis of hydrogen-bonded structures in derivatives of this compound has provided insights into their molecular conformations and potential interactions. Such studies are crucial for designing drugs with specific target interactions (Castillo et al., 2009).
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
5-benzyl-11-tert-butyl-1,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-2,6-dione |
InChI |
InChI=1S/C19H20N4O2/c1-19(2,3)14-9-15-20-16-13(17(24)23(15)21-14)11-22(18(16)25)10-12-7-5-4-6-8-12/h4-9,21H,10-11H2,1-3H3 |
InChI Key |
FEVIKHXUNPKMJB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=NC3=C(CN(C3=O)CC4=CC=CC=C4)C(=O)N2N1 |
Canonical SMILES |
CC(C)(C)C1=CC2=NC3=C(CN(C3=O)CC4=CC=CC=C4)C(=O)N2N1 |
solubility |
38.5 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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